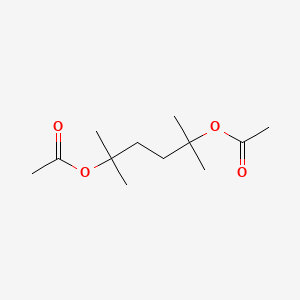
1,1,4,4-Tetramethylbutane-1,4-diyl diacetate
描述
1,1,4,4-Tetramethylbutane-1,4-diyl diacetate is an organic compound with the molecular formula C₁₂H₂₂O₄. It is a diester derived from 2,5-dimethyl-2,5-hexanediol and acetic acid. This compound is known for its unique structure, which includes two acetate groups attached to a central butane backbone with four methyl groups. It is used in various chemical applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
1,1,4,4-Tetramethylbutane-1,4-diyl diacetate can be synthesized through the esterification of 2,5-dimethyl-2,5-hexanediol with acetic anhydride. The reaction typically involves the following steps:
Reactants: 2,5-dimethyl-2,5-hexanediol and acetic anhydride.
Catalyst: Sulfuric acid or another strong acid to catalyze the reaction.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The use of automated systems ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
1,1,4,4-Tetramethylbutane-1,4-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,5-dimethyl-2,5-hexanediol and acetic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide as catalysts.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,5-dimethyl-2,5-hexanediol and acetic acid.
Reduction: 2,5-dimethyl-2,5-hexanediol.
Substitution: Products depend on the nucleophile used, such as amides or thioesters.
科学研究应用
1,1,4,4-Tetramethylbutane-1,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and alcohols.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
作用机制
The mechanism of action of 1,1,4,4-tetramethylbutane-1,4-diyl diacetate involves its ability to undergo hydrolysis and release acetic acid and 2,5-dimethyl-2,5-hexanediol. The released acetic acid can act as a catalyst in various biochemical reactions, while the diol can interact with cellular components. The compound’s ester bonds are susceptible to enzymatic cleavage, making it useful in controlled release applications.
相似化合物的比较
Similar Compounds
2,5-Dimethyl-2,5-diacetoxyhexane: Similar structure but with different substitution patterns.
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate): Contains peroxoate groups instead of acetate groups.
2,5-Dimethyl-2,5-bis(trimethylsilyl)hexane: Contains trimethylsilyl groups instead of acetate groups.
Uniqueness
1,1,4,4-Tetramethylbutane-1,4-diyl diacetate is unique due to its specific ester configuration and the presence of four methyl groups, which provide steric hindrance and stability. This makes it particularly useful in applications requiring stable esters that can undergo controlled hydrolysis.
属性
IUPAC Name |
(5-acetyloxy-2,5-dimethylhexan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-9(13)15-11(3,4)7-8-12(5,6)16-10(2)14/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLERQYVUVOLBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CCC(C)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204866 | |
| Record name | 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56323-20-7 | |
| Record name | 2,5-Hexanediol, 2,5-dimethyl-, 2,5-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56323-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056323207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,4,4-tetramethylbutane-1,4-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1265981.png)

![4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1265986.png)
![ethyl 2-chloro-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B1265987.png)
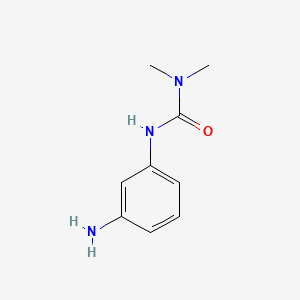

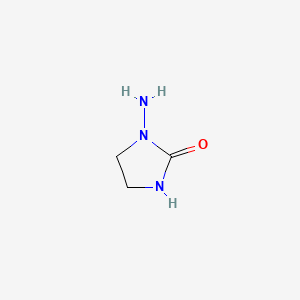


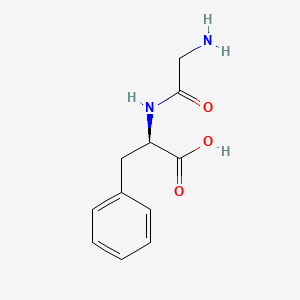
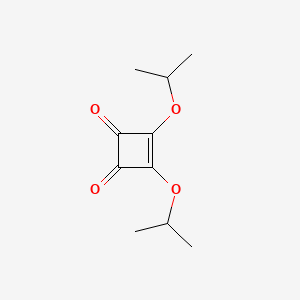
![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)


